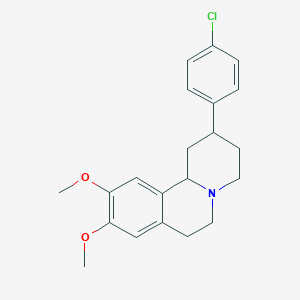
Quillifoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
奎利福林的合成涉及喹啉核心结构的形成。 一种常用的方法包括自由基对异腈的选择性加成,这使得能够制备 N-杂芳香族化合物 . 该方法利用烯烃作为炔烃的合成等价物,通过偶联同系烯丙基环扩展来产生形式上的 6-内产物,并通过立体电子辅助的 C-C 键断裂进行芳香化 .
工业生产方法
奎利福林的工业生产方法在现有文献中没有得到很好的记录。 大规模有机合成的通用原则,如优化反应条件、使用具有成本效益的试剂以及确保高产率和纯度,将适用。
化学反应分析
反应类型
奎利福林会经历各种类型的化学反应,包括:
氧化: 奎利福林可以被氧化形成喹啉 N-氧化物。
还原: 还原反应可以将奎利福林转化为其相应的二氢衍生物。
取代: 奎利福林可以进行亲核取代反应,特别是在氯取代的芳香环上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和过酸。
还原: 使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 之类的还原剂。
取代: 胺或硫醇之类的亲核试剂可以在碱性条件下使用,以促进取代反应。
形成的主要产物
氧化: 喹啉 N-氧化物。
还原: 二氢喹啉衍生物。
取代: 根据所用亲核试剂的不同,各种取代的喹啉衍生物。
科学研究应用
奎利福林在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂有机分子的构建块。
生物学: 由于其肾上腺素阻断和镇静特性,因此研究其对生物系统的潜在影响。
医学: 研究其作为血管扩张剂和镇静剂的潜在治疗用途。
工业: 在开发药物和其他化学产品方面的潜在应用。
作用机制
奎利福林的作用机制涉及其与肾上腺素受体的相互作用,从而导致其肾上腺素阻断作用 . 它在这些受体上充当拮抗剂,抑制内源性儿茶酚胺的作用。 这导致血管扩张和镇静。 其镇静作用所涉及的确切分子靶点和途径仍在研究中。
相似化合物的比较
奎利福林可以与其他喹啉衍生物和具有类似药理特性的化合物进行比较。 一些类似的化合物包括:
喹啉: 另一种具有多种药理活性的 N-杂芳香族化合物。
喹唑啉: 以其在抗癌药物开发中的应用而闻名。
异喹啉: 用于合成各种生物碱和药物。
独特性
奎利福林肾上腺素阻断、镇静和血管扩张特性的独特组合使其与其他类似化合物区分开来。 其特定的分子结构和氯取代的芳香环的存在使其具有独特的药理特征。
生物活性
Quillifoline, a compound belonging to the quinolone family, has garnered attention due to its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a naturally occurring quinolone derivative that exhibits a broad spectrum of biological activities. Quinolones are known for their ability to inhibit bacterial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV. These mechanisms make quinolones effective against both Gram-positive and Gram-negative bacteria, contributing to their widespread use in clinical settings.
The primary mechanism through which this compound exerts its antimicrobial effects involves the inhibition of DNA replication. By binding to DNA gyrase and topoisomerase IV, this compound disrupts the supercoiling of DNA, which is critical for bacterial cell division and survival. This action leads to the cessation of bacterial growth and ultimately results in cell death.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial properties against various pathogens. It has been shown to be effective against both aerobic and anaerobic bacteria, which is particularly important given the rising incidence of antibiotic resistance.
- Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
| Clostridium difficile | 0.75 µg/mL |
Cytotoxicity and Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. Research indicates that this compound can induce apoptosis in various tumor cells, suggesting its potential as an anticancer agent.
- Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.3 |
| A549 (lung cancer) | 18.7 |
Case Studies
- Case Study on Antimicrobial Resistance : A study published in 2021 investigated the effects of this compound on multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation, which is a significant factor in persistent infections.
- Case Study on Cancer Cell Lines : In another study focusing on this compound's anticancer properties, researchers treated various human cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent increase in apoptosis markers, highlighting its potential as a therapeutic agent against cancer.
Safety Profile and Side Effects
While this compound shows promising biological activity, it is essential to consider its safety profile. Preliminary studies suggest that this compound has a low toxicity level in mammalian cells; however, further research is necessary to establish long-term safety and potential side effects.
属性
CAS 编号 |
15301-89-0 |
|---|---|
分子式 |
C21H24ClNO2 |
分子量 |
357.9 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C21H24ClNO2/c1-24-20-12-16-8-10-23-9-7-15(14-3-5-17(22)6-4-14)11-19(23)18(16)13-21(20)25-2/h3-6,12-13,15,19H,7-11H2,1-2H3 |
InChI 键 |
GMZAHGCTRHHQKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
规范 SMILES |
COC1=C(C=C2C3CC(CCN3CCC2=C1)C4=CC=C(C=C4)Cl)OC |
同义词 |
Quillifoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















